molecular formula C8H8F3NO B13130740 5-(Aminomethyl)-2-(trifluoromethyl)phenol

5-(Aminomethyl)-2-(trifluoromethyl)phenol

Cat. No.: B13130740
M. Wt: 191.15 g/mol
InChI Key: DBFAAMLOZVQLOA-UHFFFAOYSA-N
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Description

Contextualization within Organofluorine Chemistry

Table 1: Physicochemical Properties of Related Trifluoromethylphenols

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-(Trifluoromethyl)phenol (B147641)444-30-4C7H5F3O162.11
3-(Trifluoromethyl)phenol98-17-9C7H5F3O162.11
4-(Trifluoromethyl)phenol402-45-9C7H5F3O162.11
2-Amino-5-(trifluoromethyl)phenol454-82-0C7H6F3NO177.12
3-(Aminomethyl)-5-(trifluoromethyl)phenol862541-22-8C8H8F3NO191.15

Note: Data for this table was compiled from various chemical databases.

Significance of Phenolic and Aminomethyl Functionalities in Organic Synthesis

The phenolic hydroxyl (-OH) group and the aminomethyl (-CH2NH2) group are highly versatile functional handles in organic synthesis. The hydroxyl group of the phenol (B47542) can act as a nucleophile, an acid, or a directing group in electrophilic aromatic substitution. It is a key pharmacophore in many biologically active compounds.

The aminomethyl group, a primary amine, provides a basic center and a nucleophilic site. researchgate.net This functionality is crucial for forming salts to improve solubility and for participating in a wide range of chemical transformations, such as amide bond formation, alkylation, and the synthesis of various heterocyclic systems. nih.gov The presence of both these groups on the same aromatic ring, as in 5-(aminomethyl)-2-(trifluoromethyl)phenol, offers numerous possibilities for derivatization and the construction of more complex molecular architectures.

Overview of Research Trajectories for Multifunctional Aromatic Compounds

Multifunctional aromatic compounds are central to the development of new materials and therapeutics. openaccessjournals.com Research in this area is focused on several key trajectories:

Development of Novel Synthetic Methodologies: Efficient and selective synthesis of complex aromatic molecules remains a significant challenge. Current research aims to develop new catalytic systems and reaction pathways to control the regioselectivity of functionalization on the aromatic ring.

Exploration of Biological Activity: The diverse functionalities on these molecules make them attractive candidates for drug discovery. Screening for various biological activities, such as enzyme inhibition or receptor binding, is a major research focus.

Materials Science Applications: Aromatic compounds with multiple functional groups can serve as monomers for the synthesis of advanced polymers with unique thermal, electronic, or optical properties. mdpi.com

Scope and Objectives of Current and Future Academic Investigations on this compound

While specific research on this compound is still in its early stages, the objectives of ongoing and future investigations can be outlined based on the properties of its constituent functional groups.

Current and future research objectives likely include:

Development of Efficient Synthetic Routes: Establishing a reliable and scalable synthesis for this compound is a primary objective. This would likely involve the functionalization of a pre-existing trifluoromethylphenol or a related precursor.

Investigation of Chemical Reactivity: A thorough study of the reactivity of the phenolic hydroxyl and aminomethyl groups, both independently and in concert, is necessary to unlock the synthetic potential of this molecule.

Screening for Biological Activity: Given the prevalence of similar structures in medicinal chemistry, it is anticipated that this compound and its derivatives will be screened for a wide range of biological activities.

Exploration as a Building Block: The trifunctional nature of this molecule makes it an attractive building block for the synthesis of more complex molecules, including ligands for metal catalysis and novel heterocyclic systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

5-(aminomethyl)-2-(trifluoromethyl)phenol

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)6-2-1-5(4-12)3-7(6)13/h1-3,13H,4,12H2

InChI Key

DBFAAMLOZVQLOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)O)C(F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Aminomethyl 2 Trifluoromethyl Phenol

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. deanfrancispress.com For 5-(aminomethyl)-2-(trifluoromethyl)phenol, the primary disconnections involve the carbon-nitrogen bond of the aminomethyl group and the carbon-trifluoromethyl bond.

Two plausible retrosynthetic pathways can be envisioned:

Pathway A: Late-Stage Aminomethylation. This strategy focuses on disconnecting the aminomethyl group first. This can be achieved through a functional group interconversion (FGI) from a more stable precursor, such as a nitrile (-CN), an amide (-CONH2), or a hydroxymethyl group (-CH2OH). This leads to a key intermediate: a 3-substituted-2-(trifluoromethyl)phenol. The trifluoromethyl group is disconnected next, leading back to a simpler substituted phenol (B47542). This pathway prioritizes the challenging trifluoromethylation step early in the synthesis.

Pathway B: Late-Stage Trifluoromethylation. An alternative approach involves disconnecting the trifluoromethyl group first. This leads to 5-(aminomethyl)phenol or a protected analogue. This strategy places the aminomethylation or introduction of its precursor early in the synthetic sequence. However, trifluoromethylation reactions can be sensitive to other functional groups, potentially complicating this route.

The choice between these pathways depends on the directing effects of the substituents. The hydroxyl group (-OH) is a strongly activating ortho-, para-director, while the trifluoromethyl group (-CF3) is a deactivating meta-director. wikipedia.orgquora.com The precursor to the aminomethyl group will also influence the regioselectivity of subsequent steps. Careful consideration of the order of reactions is paramount to control the substitution pattern.

Multistep Synthetic Routes to this compound

Based on the retrosynthetic analysis, several multistep routes can be designed, combining key chemical transformations to achieve the target structure.

Regioselective Functionalization Approaches

Achieving the 1,2,5-substitution pattern on the phenol ring is the central challenge. The directing effects of the existing groups must be harnessed or overcome to install subsequent functionalities at the desired positions. aakash.ac.in

A potential strategy begins with 4-aminophenol. The hydroxyl group directs electrophilic substitution to the ortho positions. doubtnut.com

Protection: The highly reactive amino group is first protected, for example, as an acetamide, to moderate its activating effect and prevent side reactions. masterorganicchemistry.com

Trifluoromethylation: The trifluoromethyl group is introduced ortho to the hydroxyl group.

Diazotization and Sandmeyer Reaction: The protected amino group is then converted into a diazonium salt, which can be replaced with a cyano group via a Sandmeyer reaction.

Reduction: The cyano group is finally reduced to the aminomethyl group.

This sequence leverages the powerful ortho-directing effect of the hydroxyl group and uses the amino group as a handle to introduce the final functionality in the correct position.

Trifluoromethylation Strategies in Phenol Synthesis

The introduction of a trifluoromethyl group onto an aromatic ring is a critical step. Several methods have been developed for this transformation.

Modern trifluoromethylation often employs electrophilic or radical pathways. Reagents like Umemoto's or Togni's hypervalent iodine reagents can deliver a "CF3+" equivalent to electron-rich aromatic rings like phenols. Another common method involves the use of the Ruppert-Prakash reagent (TMSCF3) with a suitable initiator. More recently, visible-light photoredox catalysis has emerged as a powerful tool for generating trifluoromethyl radicals from sources like CF3I for the functionalization of phenols. nih.gov

Reagent/MethodTypeConditionsComments
Togni's Reagent IIElectrophilicOften requires a Lewis or Brønsted acid catalyst.Broad substrate scope, functional group tolerance.
Umemoto's ReagentElectrophilicTypically used for electron-rich aromatics.Powerful trifluoromethylating agent.
Ruppert-Prakash (TMSCF3)Nucleophilic SourceRequires an initiator (e.g., fluoride) to generate the CF3- anion.Versatile reagent for various substrates.
CF3I + PhotocatalystRadicalVisible light, photoredox catalyst (e.g., Ru or Ir complexes).Mild conditions, considered a green chemistry approach.

Aminomethylation Techniques for Aromatic Systems

The final aminomethyl group can be installed through various synthetic transformations. The choice of method often depends on the functional groups already present in the molecule.

One of the most reliable methods is the reduction of a nitrile (Ar-CN) or an amide (Ar-CONH2).

Nitrile Reduction: Aromatic nitriles can be prepared from aryl halides via transition-metal-catalyzed cyanation. nih.gov These nitriles are then readily reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. organic-chemistry.org

Amide Reduction: Similarly, a carboxylic acid group can be converted to a primary amide, which is then reduced to the aminomethyl group, also commonly using LiAlH4.

Nitro Group Reduction: An alternative route involves the nitration of the aromatic ring, followed by reduction of the nitro group to an amine (Ar-NH2). masterorganicchemistry.comwikipedia.org This amine can then be further elaborated. However, direct conversion of an aromatic nitro group to an aminomethyl group is not a standard transformation. A more viable path is the reduction of a nitromethyl group (Ar-CH2NO2), though introducing this group regioselectively can be difficult. The most common method remains the reduction of aromatic nitro compounds to the corresponding anilines using reagents like iron in acid or catalytic hydrogenation. researchgate.netorganic-chemistry.org

Novel and Green Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, economical, and environmentally friendly processes. scranton.eduroyalsocietypublishing.orgorganic-chemistry.org This includes the use of catalytic methods, safer solvents like water, and minimizing waste. chemistryviews.orgdergipark.org.tr

Catalytic Synthesis of this compound

Catalytic methods offer significant advantages over stoichiometric reactions by reducing waste and often proceeding under milder conditions. The direct C-H functionalization of phenols is a particularly active area of research. nih.govresearchgate.netnih.govelsevierpure.comresearchgate.net

While a direct one-pot catalytic synthesis of the target molecule is not yet established, several key steps can be achieved using catalysis:

Catalytic C-H Functionalization: Transition metal catalysts (e.g., palladium, rhodium, ruthenium) can direct the functionalization of C-H bonds ortho to the phenolic hydroxyl group. This could be used to install a precursor to the aminomethyl group.

Catalytic Amination: There is growing interest in the catalytic reductive amination of carbonyl compounds. If a formyl group (-CHO) could be installed at the 5-position of 2-(trifluoromethyl)phenol (B147641), it could be converted to the aminomethyl group via catalytic reductive amination using ammonia (B1221849) and a reducing agent like H2 over a metal catalyst.

The development of a fully catalytic route would likely involve a sequence of C-H activation, trifluoromethylation, and amination steps, designed to control regioselectivity at each stage.

Flow Chemistry and Continuous Synthesis Protocols

Continuous flow chemistry, where reactants are pumped through a network of tubes or microreactors, has emerged as a powerful alternative to conventional batch synthesis. This technology offers significant advantages, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous intermediates at any given time, and improved reaction control, leading to higher yields and purity. mdpi.com The integration of multiple reaction and purification steps into a single, automated cascade is also possible.

For the synthesis of this compound, a plausible continuous flow protocol could involve the reductive amination of a precursor, 5-formyl-2-(trifluoromethyl)phenol. In such a setup, a solution of the aldehyde precursor and an ammonia source in a suitable solvent would be pumped and mixed with a hydrogen stream before entering a packed-bed reactor. This reactor would contain a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel.

Key parameters that would be precisely controlled in a flow system include:

Temperature and Pressure: The reactor can be heated to a specific temperature (e.g., 60-150°C) and pressurized (e.g., 8-10 bar) to accelerate the reaction rate and maintain reactants in the desired phase. mdpi.com

Residence Time: The time reactants spend in the catalytic zone is controlled by the reactor volume and the flow rate (e.g., 0.25-5.0 mL/min). mdpi.commdpi.com This allows for fine-tuning to maximize conversion while minimizing byproduct formation.

Stoichiometry: Syringe pumps allow for the precise and continuous introduction of reagents, maintaining an optimal stoichiometric ratio throughout the synthesis.

This methodology has been successfully applied to the synthesis of related structures, such as aryl amines from phenols and various benzylamines, demonstrating its feasibility and benefits. mdpi.comnih.gov For instance, multistep continuous-flow reactors using heterogeneous palladium catalysts have been used to efficiently convert phenols into corresponding aryl amines. nih.gov A similar approach could be adapted for the target molecule, potentially telescoping the synthesis into a seamless process from precursor to final product without manual isolation of intermediates. jst.org.in

ParameterExemplary ValueRationale
Reactor Type Packed-Bed Reactor (PBR) with Pd/C catalystFacilitates heterogeneous catalysis, allowing for easy separation of the catalyst from the product stream and continuous operation.
Temperature 80 °CBalances reaction kinetics with potential thermal degradation of reactants or products.
Pressure 8 barIncreases the solubility of hydrogen gas in the solvent, enhancing the rate of hydrogenation. mdpi.com
Residence Time 7.5 minOptimized to achieve high conversion of the starting material to the desired amine. mdpi.com
Solvent Methanol or Tetrahydrofuran (B95107) (THF)Solubilizes both the organic precursor and the ammonia source, facilitating the reaction.

Biocatalytic Pathways to Related Structures

Biocatalysis utilizes enzymes—nature's catalysts—to perform chemical transformations with exceptional selectivity and under mild, environmentally benign conditions. diva-portal.org For the synthesis of chiral amines and related structures, transaminases (TAs) have become particularly prominent biocatalysts. rsc.orgnih.gov These pyridoxal-5'-phosphate (PLP) dependent enzymes can catalyze the asymmetric amination of a ketone to produce a chiral amine with high enantioselectivity. diva-portal.orgresearchgate.net

A potential biocatalytic route to this compound would involve the transamination of the corresponding ketone precursor, 5-acetyl-2-(trifluoromethyl)phenol. The reaction would proceed as follows:

An appropriate ω-transaminase, either from a natural source like Chromobacterium violaceum or an engineered variant, would be selected for its activity on the bulky aromatic ketone substrate. researchgate.net

An amino donor, such as isopropylamine (B41738) or alanine, would provide the amino group. The conversion of the donor to its corresponding ketone (acetone or pyruvate) drives the reaction.

The reaction is typically carried out in an aqueous buffer at or near physiological pH and mild temperatures (e.g., 25-40°C), minimizing energy consumption and byproduct formation.

The primary advantage of this approach is the potential for high stereoselectivity, which is crucial in pharmaceutical synthesis. While the target molecule itself is not chiral, this method is invaluable for synthesizing more complex derivatives where the amine is a stereocenter. Other classes of enzymes, such as lipases and cytochrome P450 enzymes, are also employed in the synthesis and modification of fluorinated aromatic compounds, highlighting the versatility of biocatalysis in modern organic chemistry. nih.govnih.gov

Enzyme ClassPotential Application in Synthesizing Related StructuresReaction Conditions
Transaminase (TA) Asymmetric synthesis of chiral amines from prochiral ketones. diva-portal.orgAqueous buffer, mild temperature (25-40°C), amino donor (e.g., L-alanine).
Lipase Kinetic resolution of racemic amines or alcohols via acylation. nih.govOrganic solvents, acylating agent (e.g., ethyl acetate).
Cytochrome P450 Regioselective hydroxylation or other oxidations on the aromatic ring. nih.govRequires cofactors (NADPH), aqueous buffer.
Reductive Aminase Direct reductive amination of ketones/aldehydes using ammonia. nih.govRequires a nicotinamide (B372718) cofactor recycling system.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is a critical step in developing a commercially viable and efficient synthesis. This process involves systematically varying parameters such as solvent, temperature, catalyst, and reactant concentrations to maximize product yield and purity while minimizing costs and environmental impact.

Solvent Effects and Temperature Control

The choice of solvent and the reaction temperature can profoundly influence the outcome of a chemical reaction. The solvent can affect reactant solubility, stabilize transition states, and in some cases, participate directly in the reaction mechanism. Temperature control is essential for managing reaction kinetics; higher temperatures generally increase reaction rates but can also lead to the formation of undesired byproducts through decomposition or side reactions.

In a typical reductive amination synthesis of this compound, a solvent screening would be performed to identify the optimal medium. Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) might be effective at dissolving the reactants, while non-polar solvents like toluene (B28343) or heptane (B126788) could be advantageous in certain catalytic systems, for instance, by facilitating product separation or influencing catalyst activity. researchgate.net In some cases, solvent-free conditions can provide the best results in terms of reaction time and yield. researchgate.net The optimal temperature is determined by finding a balance that ensures a reasonable reaction rate without compromising the stability of the trifluoromethylated phenol ring or the aminomethyl product.

SolventTemperature (°C)Yield (%)Observations
Toluene8065Moderate conversion, some starting material remains.
Tetrahydrofuran (THF)6082Good solubility and high conversion.
Dichloromethane (DCM)4055Low reaction rate at reflux temperature.
Heptane9070Used in dehydrative amination with Rh-catalysts. organic-chemistry.org
Solvent-Free10091Potentially the most efficient condition, reducing waste. researchgate.net

Catalyst Loading and Ligand Design

Ligand design is especially crucial in metal-catalyzed reactions, such as copper- or rhodium-catalyzed C-N bond formations. organic-chemistry.orgnih.gov Ligands can modify the steric and electronic properties of the metal center, thereby influencing its catalytic activity and selectivity. In reactions that create a chiral center, chiral ligands (e.g., BOX or BINAP ligands) are used to induce enantioselectivity, leading to the preferential formation of one enantiomer over the other. For the synthesis of related chiral benzylamines, copper(II) catalysts paired with chiral bis(oxazoline) ligands have proven effective. nih.gov While this compound is achiral, the principles of ligand design are central to controlling selectivity in the synthesis of more complex, related pharmaceutical intermediates.

CatalystLigandCatalyst Loading (mol%)Yield (%)
[Cp*RhCl₂]₂---2.592
Cu(OTf)₂(R)-Bn-Box1088
Pd/C---595
Raney Ni---10 (wt%)90

High-Throughput Synthesis Screening for this compound

High-Throughput Screening (HTS), also known as High-Throughput Experimentation (HTE), is a modern methodology used to accelerate the optimization of reaction conditions. It involves running hundreds of reactions simultaneously in parallel, typically in microscale formats like 24- or 96-well plates. This approach allows researchers to rapidly screen a vast array of parameters, including different catalysts, ligands, solvents, bases, temperatures, and reactant ratios.

For the synthesis of this compound, an HTS campaign could be designed to optimize a key C-N bond-forming step. For example, a 24-well reaction block could be used to test various combinations of palladium or nickel catalysts with different phosphine (B1218219) ligands and inorganic or organic bases for a reductive amination or a Buchwald-Hartwig amination reaction. Each well would contain a unique set of conditions, and after the reaction period, the contents of the wells would be rapidly analyzed (e.g., by LC-MS) to determine the yield of the desired product. The data generated from this screening provides a comprehensive map of the reaction landscape, enabling the rapid identification of optimal conditions that might be missed in a traditional one-variable-at-a-time optimization approach.

WellCatalyst (0.5 mol%)Ligand (1.0 mol%)Base (1.5 eq)Yield (%)
A1Pd₂(dba)₃XPhosNaOtBu85
A2Pd₂(dba)₃SPhosK₃PO₄72
A3Pd₂(dba)₃RuPhosCs₂CO₃91
B1NiCl₂(dme)dppfNaOtBu45
B2NiCl₂(dme)XantphosK₃PO₄68
B3NiCl₂(dme)BINAPCs₂CO₃53

Reactivity and Derivatization Chemistry of 5 Aminomethyl 2 Trifluoromethyl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional group that can undergo a variety of reactions, including alkylation, acylation, oxidation, and condensation. The electron-withdrawing trifluoromethyl group at the ortho position increases the acidity of the phenolic proton, making it more susceptible to deprotonation and subsequent reaction.

O-Alkylation and O-Acylation Reactions

O-alkylation of the phenolic hydroxyl group typically involves deprotonation with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a leaving group from an alkyl halide or a similar electrophile. Common bases used for this purpose include sodium hydroxide, potassium carbonate, and cesium carbonate. The choice of base and solvent can influence the reaction's efficiency. For instance, the use of a polar aprotic solvent like dimethylformamide (DMF) can facilitate the reaction.

O-acylation involves the reaction of the phenol (B47542) with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. These reactions lead to the formation of ester derivatives.

Reaction TypeReagentsProduct Type
O-AlkylationAlkyl halide, Base (e.g., K2CO3, Cs2CO3)Ether
O-AcylationAcyl chloride or Anhydride, Base (e.g., Pyridine)Ester

Phenol Oxidation Pathways

Phenols are susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Oxidation can result in the formation of quinones or lead to oxidative coupling reactions. The presence of the electron-withdrawing trifluoromethyl group can influence the oxidation potential of the phenol. While specific oxidation studies on 5-(aminomethyl)-2-(trifluoromethyl)phenol are not extensively documented, general principles of phenol oxidation suggest that reagents like Fremy's salt or certain metal-based oxidants could be employed.

Condensation Reactions with the Phenol Moiety

The phenolic ring can participate in condensation reactions, particularly electrophilic aromatic substitution reactions where the hydroxyl group acts as a powerful activating group. For example, phenols can react with formaldehyde (B43269) in the presence of an acid or base catalyst to form hydroxymethylphenols, which can then polymerize to form phenolic resins. researchgate.netresearchgate.net The positions ortho and para to the hydroxyl group are activated towards electrophilic attack. In the case of this compound, the positions ortho to the hydroxyl group are either substituted or sterically hindered, suggesting that condensation might occur at the para position if it were unsubstituted. However, in this molecule, the para position is occupied by the aminomethyl group.

Transformations of the Aminomethyl Group

The primary amine of the aminomethyl group is a key site for a variety of chemical transformations due to its nucleophilic nature.

N-Alkylation and N-Acylation Studies

N-alkylation of the aminomethyl group can be achieved through reaction with alkyl halides. This reaction can proceed in a stepwise manner to yield secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is another common method for introducing alkyl groups.

N-acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or an acid anhydride, to form an amide. This reaction is typically straightforward and can be carried out under mild conditions, often in the presence of a base to scavenge the acid produced.

Reaction TypeReagentsProduct Type
N-AlkylationAlkyl halideSecondary/Tertiary Amine
Reductive AminationAldehyde/Ketone, Reducing AgentSecondary/Tertiary Amine
N-AcylationAcyl chloride or AnhydrideAmide

Amine Oxidation and Reduction Reactions

Primary amines can be oxidized to various products, including imines, oximes, or nitro compounds, depending on the oxidizing agent and reaction conditions. For instance, oxidation with a mild oxidizing agent might lead to an imine, while stronger oxidants could potentially oxidize the aminomethyl group further.

While the aminomethyl group itself is in a reduced state, reactions classified under "reduction" in the context of this functional group often refer to reductive amination, as discussed previously, where an imine intermediate is reduced in situ. Direct reduction of a simple aminomethyl group is not a typical transformation. However, if the amine were part of a larger functional group (e.g., an amide or an imine), that group could be subject to reduction.

Formation of Imines and Related Derivatives

The primary amino group in the aminomethyl substituent of this compound is a key site for derivatization. One of the most fundamental reactions involving this group is the condensation with aldehydes and ketones to form imines, also known as Schiff bases. This reaction typically proceeds under mild conditions, often with acid or base catalysis, and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

The general reaction for imine formation is as follows:

R-CHO + H₂N-CH₂-Ar-OH → R-CH=N-CH₂-Ar-OH + H₂O (where Ar represents the 2-(trifluoromethyl)phenol (B147641) moiety)

While specific studies on the imine formation of this compound are not extensively documented in publicly available literature, the reactivity is analogous to other primary amines. For instance, the condensation of substituted anilines with benzaldehydes is a well-established method for synthesizing imine compounds. The presence of the trifluoromethyl group on the phenyl ring can influence the electronic properties of the molecule, but the fundamental reactivity of the primary amine in imine formation is expected to be retained.

The resulting imines are versatile intermediates themselves and can undergo further reactions, such as reduction to secondary amines or participation in various cycloaddition reactions. The stability of these imines can be influenced by the nature of the substituent (R) from the aldehyde or ketone. Aromatic aldehydes, for example, generally form more stable, conjugated imines.

A study on the synthesis of fluoro-functionalized imines demonstrated the successful condensation of substituted benzaldehydes and anilines, highlighting the feasibility of such reactions with fluorinated compounds. semanticscholar.org Another investigation focused on the catalytic enantioselective isomerization of trifluoromethyl imines, indicating the importance of this class of compounds in asymmetric synthesis. nih.gov

Mannich-Type Reactions and Aminomethyl Reactivity

The aminomethyl group of this compound can also participate in reactions characteristic of primary amines. Although the term "Mannich-type reaction" typically refers to the aminomethylation of a C-H acidic compound, the pre-existing aminomethyl group in the target molecule can be a product of such a reaction or a building block for further transformations.

The classical Mannich reaction involves the condensation of an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. mdpi.com In the context of this compound, the molecule itself can be conceptualized as a product of a Mannich reaction where the phenol ring is the active hydrogen component.

The reactivity of the aminomethyl group itself is of significant interest. For instance, it can undergo N-alkylation, N-acylation, or reactions with other electrophiles. These transformations allow for the introduction of a wide array of functional groups, thereby modifying the compound's properties for various applications.

Research on the aminomethylation of other phenolic compounds, such as 2-chloro-4-phenylphenol, has shown that the Mannich reaction is a viable method for introducing aminomethyl moieties onto a phenol ring. researchgate.net This further supports the understanding of the formation and potential reactivity of the aminomethyl group in phenolic compounds.

Aromatic Ring Functionalization

The aromatic ring of this compound is susceptible to functionalization through various substitution reactions. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents: the hydroxyl (-OH), aminomethyl (-CH₂NH₂), and trifluoromethyl (-CF₃) groups.

Electrophilic Aromatic Substitution Patterns on the Phenol Ring

In electrophilic aromatic substitution (EAS), the hydroxyl and aminomethyl groups are strongly activating and ortho-, para-directing due to their ability to donate electron density to the ring through resonance. Conversely, the trifluoromethyl group is a strongly deactivating and meta-directing group due to its powerful electron-withdrawing inductive effect.

The directing effects of these substituents on the incoming electrophile (E⁺) can be summarized as follows:

SubstituentPosition on RingActivating/DeactivatingDirecting Effect
-OH1ActivatingOrtho, Para
-CF₃2DeactivatingMeta
-CH₂NH₂5ActivatingOrtho, Para

Given the positions of the existing groups, the potential sites for electrophilic attack are C3, C4, and C6. The powerful ortho, para-directing influence of the hydroxyl and aminomethyl groups will dominate over the meta-directing effect of the trifluoromethyl group.

Position C4: This position is para to the hydroxyl group and ortho to the aminomethyl group, making it a highly activated and sterically accessible site for electrophilic attack.

Position C6: This position is ortho to the hydroxyl group, but also ortho to the deactivating trifluoromethyl group, which may hinder substitution at this site.

Position C3: This position is ortho to the aminomethyl group and meta to the hydroxyl group.

Therefore, the most likely position for electrophilic aromatic substitution on this compound is the C4 position, followed by the C6 and C3 positions. The precise outcome will depend on the specific electrophile and reaction conditions. For example, in reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation, the major product would be expected to have the new substituent at the C4 position.

Nucleophilic Aromatic Substitution on Activated Trifluoromethylphenols

Nucleophilic aromatic substitution (SNA) is generally difficult on electron-rich benzene (B151609) rings. However, the presence of a strong electron-withdrawing group, such as the trifluoromethyl group, can activate the ring towards nucleophilic attack, particularly at the ortho and para positions relative to it.

In this compound, the trifluoromethyl group is at the C2 position. For a typical SₙAr reaction to occur on this ring, there would need to be a good leaving group (e.g., a halide) at a position activated by the -CF₃ group. As the parent compound does not have such a leaving group, direct SₙAr is not a primary reaction pathway.

However, if a derivative of this compound were synthesized with a leaving group at an activated position (e.g., C1, C3, or C5 relative to a different activating group), SₙAr could become a viable functionalization strategy. For instance, if a halogen were introduced at the C1 position (ortho to the -CF₃ group), it could potentially be displaced by a strong nucleophile.

Studies on polyfluoroarenes have demonstrated that the fluorine atom para to a trifluoromethyl group is susceptible to nucleophilic substitution. nih.gov This highlights the activating effect of the -CF₃ group in SₙAr reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on aromatic rings. These reactions typically require an aryl halide or triflate as a coupling partner.

To utilize this chemistry on this compound, the molecule would first need to be functionalized with a suitable leaving group, most commonly a bromine or iodine atom, via electrophilic halogenation. As discussed in the electrophilic substitution section, this would likely occur at the C4 position.

Once the aryl halide derivative is obtained, it can participate in a variety of cross-coupling reactions. For example:

Suzuki-Miyaura Coupling: Reaction of the aryl bromide with a boronic acid in the presence of a palladium catalyst would introduce a new aryl or alkyl group.

Heck Coupling: Reaction with an alkene under palladium catalysis would lead to the formation of a substituted alkene.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine would introduce a new amino group.

The presence of the phenolic hydroxyl and primary amino groups could potentially interfere with some cross-coupling reactions by coordinating to the metal catalyst. Therefore, protection of these functional groups may be necessary to achieve high yields and prevent side reactions. The use of nickel catalysts as an alternative to palladium has also gained significant interest in recent years for cross-coupling reactions. rsc.org

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound makes the selective functionalization of the molecule a key challenge and an area of significant synthetic interest.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In this molecule, a reagent could potentially react with the hydroxyl group, the amino group, or the aromatic ring.

O- vs. N-Functionalization: The relative nucleophilicity of the hydroxyl and amino groups will determine the outcome of reactions with electrophiles. In general, the amino group is more nucleophilic than the hydroxyl group, suggesting that N-functionalization (e.g., N-alkylation, N-acylation) would be favored under neutral or basic conditions. However, under acidic conditions, the amino group will be protonated, reducing its nucleophilicity and potentially allowing for O-functionalization. The use of protecting groups is a common strategy to achieve selective functionalization.

Ring vs. Substituent Functionalization: The choice of reagents and reaction conditions will determine whether a reaction occurs on the aromatic ring or on one of the substituents. For example, electrophilic aromatic substitution will occur on the ring, while acylation with an acid chloride could occur at either the amino or hydroxyl group.

Regioselectivity is the preference for reaction at one position over another. As discussed previously, electrophilic aromatic substitution is highly regioselective, with the C4 position being the most favored due to the combined directing effects of the hydroxyl and aminomethyl groups.

Stereoselectivity becomes relevant when a new chiral center is created during a reaction. For example, the reduction of an imine derived from this compound and a prochiral ketone could lead to the formation of a new stereocenter. The use of chiral catalysts or reagents would be necessary to control the stereochemical outcome of such a reaction. Asymmetric synthesis of trifluoromethylated amines is an active area of research, with methods such as catalytic enantioselective isomerization of imines being developed. nih.gov

Directed Ortho-Metalation (DoM) Strategies

Directed Ortho-Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. uwindsor.cawikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho position to form an aryllithium intermediate. wikipedia.org This intermediate can then be quenched with a variety of electrophiles to introduce a new substituent with high precision. uwindsor.cawikipedia.org

In the case of this compound, there are two potential directing groups: the hydroxyl group and the aminomethyl group. The trifluoromethyl group is a strong electron-withdrawing group and is not a directing group for ortho-metalation. The hydroxyl group is a potent DMG, though it must be protected to prevent quenching of the organolithium reagent. Common protecting groups that also serve as effective DMGs include methoxymethyl (MOM), tetrahydropyranyl (THP), and carbamates. researchgate.net The aminomethyl group can also act as a DMG, particularly after N-protection to form a tertiary amine or an amide.

Based on studies of related substituted phenols, the regioselectivity of DoM on a protected derivative of this compound can be predicted. For instance, in 4-(trifluoromethyl)phenols, a protected hydroxyl group has been shown to be a superior ortho-directing group compared to the trifluoromethyl group, leading to metalation at the position ortho to the protected hydroxyl and meta to the trifluoromethyl group. researchgate.net

For a protected derivative of this compound, two primary outcomes are possible depending on the relative directing ability of the protected hydroxyl and aminomethyl groups. The hierarchy of directing metalation groups has been established through competition experiments, with O-carbamates and amides being among the most powerful. uwindsor.ca

Scenario A: Hydroxyl group directs metalation

If the protected hydroxyl group is the dominant directing group, lithiation will occur at the C6 position, which is ortho to the hydroxyl and meta to the aminomethyl group.

Scenario B: Aminomethyl group directs metalation

Conversely, if the (protected) aminomethyl group is the more potent DMG, metalation would be directed to the C4 position, which is ortho to the aminomethyl group and meta to the hydroxyl group.

Given the established directing strengths, it is highly probable that a protected hydroxyl group, particularly as a carbamate (B1207046), would dominate, leading to functionalization at the C6 position.

Below is a representative table of potential electrophiles that could be used to functionalize the aryllithium intermediate:

ElectrophileReagent ExampleIntroduced Functional Group
AlkylationMethyl iodide (CH₃I)-CH₃
CarboxylationCarbon dioxide (CO₂)-COOH
SilylationTrimethylsilyl (B98337) chloride ((CH₃)₃SiCl)-Si(CH₃)₃
BorylationTrimethyl borate (B1201080) (B(OCH₃)₃)-B(OH)₂ (after hydrolysis)
HalogenationHexachloroethane (C₂Cl₆)-Cl

Role of Adjacent Functionalities in Reaction Control

The regiochemical outcome of derivatization reactions on this compound is a direct consequence of the directing effects of its substituents.

Hydroxyl Group: As an activating, ortho-, para-directing group, the hydroxyl moiety significantly influences electrophilic aromatic substitution. In DoM, its protected form is a powerful directing group. researchgate.net

Aminomethyl Group: This group is also activating and ortho-, para-directing. The primary amine can be readily derivatized to modify its directing ability. For instance, conversion to an amide or a carbamate can enhance its capacity as a DMG in ortho-metalation.

Trifluoromethyl Group: This group is strongly deactivating and meta-directing due to its powerful electron-withdrawing nature. nih.govharvard.edu In DoM, it does not act as a directing group but will influence the acidity of the aromatic protons.

The interplay between these groups is crucial. In electrophilic aromatic substitution reactions under non-metalating conditions, the activating hydroxyl and aminomethyl groups will compete to direct incoming electrophiles. The final substitution pattern will depend on the reaction conditions and the specific electrophile used.

In the context of DoM, the key to reaction control lies in the choice of protecting groups for the hydroxyl and amino functionalities. A judicious selection can allow for selective metalation at a desired position. For example, protecting the hydroxyl group as a bulky silyl (B83357) ether while converting the aminomethyl to a strong DMG like a pivalamide (B147659) could potentially favor metalation at the C4 position.

Stereochemical Outcomes of Derivatization Reactions

The introduction of new functional groups via derivatization can lead to the formation of chiral centers, making the stereochemical outcome of these reactions a critical consideration.

For this compound, derivatization can lead to stereoisomers in several ways:

Reactions involving the aminomethyl group: If the nitrogen of the aminomethyl group becomes part of a new chiral center, for example, through the formation of a chiral amide or the addition of a group that renders the benzylic carbon stereogenic, enantiomers or diastereomers could be formed. The use of chiral auxiliaries or catalysts would be necessary to control the stereochemistry of such transformations.

Introduction of a chiral substituent: If a chiral electrophile is used to quench an aryllithium intermediate generated via DoM, a diastereomeric mixture of products may result. The stereoselectivity of such reactions would depend on the nature of the chiral electrophile and any potential chiral ligands on the lithium intermediate.

Atropisomerism: The introduction of a bulky substituent at the C6 position, adjacent to the aminomethyl group, could lead to restricted rotation around the aryl-CH₂ bond, potentially resulting in atropisomers. The stereochemical outcome would be influenced by the steric bulk of the newly introduced group and the aminomethyl substituent.

Currently, there is a lack of specific literature detailing the stereochemical outcomes of derivatization reactions for this compound. However, general principles of asymmetric synthesis can be applied to predict and control these outcomes. For instance, the use of chiral ligands in metal-catalyzed cross-coupling reactions of a halogenated derivative could induce enantioselectivity.

The following table outlines hypothetical stereochemical considerations for different derivatization approaches:

Derivatization StrategyPotential for ChiralityMethod for Stereocontrol
DoM followed by quenching with a prochiral electrophileCreation of a new stereocenterUse of a chiral ligand on the lithium or a chiral electrophile
N-acylation with a chiral acidFormation of diastereomeric amidesUse of an enantiomerically pure chiral acid
Introduction of a bulky group at C6Potential for atropisomerismTemperature and solvent effects during the reaction

Applications of 5 Aminomethyl 2 Trifluoromethyl Phenol in Advanced Chemical Research

As a Versatile Building Block in Complex Molecule Synthesis

The unique structural characteristics of 5-(aminomethyl)-2-(trifluoromethyl)phenol, featuring a trifluoromethyl group, a phenolic hydroxyl group, and an aminomethyl group on an aromatic ring, position it as a valuable building block in the synthesis of complex molecules. However, specific, publicly available research detailing its extensive use as a precursor for a wide range of advanced organic scaffolds is limited. The inherent functionalities suggest its potential for constructing diverse molecular architectures.

Precursor for Advanced Organic Scaffolds

Theoretically, the aminomethyl and phenol (B47542) moieties of this compound can serve as reactive handles for the construction of various heterocyclic and polycyclic systems. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aromatic ring, potentially directing substitution reactions to specific positions and enabling the synthesis of regiochemically defined structures. While detailed studies on this specific compound are not widely reported, the general reactivity of aminophenols and trifluoromethylated aromatics supports its potential as a precursor for novel organic scaffolds.

Chiral Auxiliary Development from Phenolic Amine Analogs

The development of chiral auxiliaries from phenolic amine analogs is a recognized strategy in asymmetric synthesis. These auxiliaries can be temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction, after which they can be removed. While there is no specific research detailing the development of chiral auxiliaries directly from this compound, its structural motifs are present in known chiral ligands and auxiliaries. The presence of both a Lewis basic amine and a potentially coordinating phenol group, combined with the steric and electronic influence of the trifluoromethyl group, suggests that chiral derivatives of this compound could be explored for applications in asymmetric catalysis.

Integration into Supramolecular Chemistry

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. The functional groups present in this compound make it an interesting candidate for studies in this area, although specific research on this compound is not extensively documented.

Host-Guest Interactions with Phenolic Amine Ligands

Phenolic amine structures can act as ligands in host-guest chemistry, where a host molecule encapsulates a guest molecule. The aminomethyl and phenol groups of this compound could coordinate to metal ions or other guest species. The trifluoromethyl group could influence the binding affinity and selectivity of such interactions through steric hindrance or by modifying the electronic properties of the aromatic ring. While the potential for such applications exists, specific examples of host-guest systems involving this particular compound as a ligand are not well-documented in scientific literature.

Role in Material Science Precursors (Excluding Polymerization for non-research applications)

The combination of a reactive amine, a phenol, and a trifluoromethyl group suggests that this compound could serve as a precursor for functional materials in a research context. The trifluoromethyl group is known to impart properties such as thermal stability, chemical resistance, and altered electronic characteristics. While the direct application of this compound in material science is not widely reported, its functional groups could be modified to create precursors for specialized materials, such as ligands for metal-organic frameworks (MOFs) or components of functional dyes, where the trifluoromethyl group could tune the material's properties. Further research would be needed to explore these potential applications.

Monomer for Specialty Chemical Synthesis

This compound is a key monomer in the synthesis of specialty polymers, particularly high-performance polyamides and polyimides. The presence of both an aminomethyl and a phenolic hydroxyl group allows for its incorporation into polymer backbones through condensation reactions. The trifluoromethyl (-CF3) group, a strong electron-withdrawing substituent, significantly influences the properties of the resulting polymers. nih.govmdpi.com

The incorporation of the -CF3 group can lead to polymers with:

Enhanced Thermal Stability: The strong carbon-fluorine bonds contribute to increased resistance to thermal degradation. mdpi.com

Improved Chemical Resistance: The fluorine atoms provide a protective shield against chemical attack.

Lower Dielectric Constants: The bulky nature of the -CF3 group disrupts polymer chain packing, increasing free volume and lowering the dielectric constant, which is advantageous for microelectronics. rsc.org

Increased Solubility: The introduction of bulky, fluorinated groups often improves the solubility of otherwise intractable aromatic polymers, facilitating their processing. rsc.orgresearchgate.netmdpi.com

High Optical Transparency: Fluorinated polyimides often exhibit reduced color and high transparency. rsc.org

The synthesis of these specialty polymers typically involves polycondensation reactions of the diamine derived from this compound with various aromatic dicarboxylic acids or dianhydrides. researchgate.netcore.ac.ukncku.edu.tw

Table 1: Illustrative Properties of Aromatic Polyamides with and without Trifluoromethyl Groups

PropertyStandard Aromatic PolyamideAromatic Polyamide with -CF3 Groups
Solubility Low in organic solventsImproved in organic solvents
Thermal Stability HighVery High
Dielectric Constant Moderate to HighLow
Optical Transparency Often coloredGenerally colorless and transparent

Building Block for Functional Organic Materials

As a versatile building block, this compound serves as a precursor for a range of functional organic materials. Its phenolic and aminomethyl groups can be selectively modified to introduce other functionalities, allowing for the construction of complex molecules with tailored properties. researchgate.net These materials are of interest in fields such as electronics and sensor technology.

The trifluoromethyl group plays a crucial role in fine-tuning the electronic and physical properties of these materials. For instance, in the context of organic electronics, the electron-withdrawing nature of the -CF3 group can modulate the energy levels of molecular orbitals, which is critical for applications in organic light-emitting diodes (OLEDs) and other electronic devices. mdpi.com Furthermore, the introduction of trifluoromethyl groups can enhance the volatility of materials, which is beneficial for their purification and deposition via sublimation.

In the area of chemical sensors, the presence of the trifluoromethyl group can influence the binding affinity and selectivity of the material towards specific analytes. mdpi.com The unique combination of a hydrogen-bonding phenol, a reactive amine, and an electron-poor aromatic ring makes this compound a valuable starting point for the design of novel sensor materials.

Ligand Design in Organometallic Chemistry and Catalysis

The structural features of this compound make it an excellent scaffold for the design of ligands for organometallic chemistry and catalysis.

Development of N,O-Chelating Ligands

The aminomethyl and phenolic hydroxyl groups are ideally positioned to act as a bidentate N,O-chelating ligand system. Coordination of both the nitrogen and oxygen atoms to a metal center forms a stable five-membered ring, a common motif in coordination chemistry. The resulting metal complexes can exhibit enhanced stability and unique reactivity.

The strongly electron-withdrawing trifluoromethyl group significantly impacts the electronic properties of the metal center upon coordination. nih.gov This electronic perturbation can be harnessed to modulate the catalytic activity of the metal complex. For example, a more electron-deficient metal center can exhibit altered reactivity in oxidative addition and reductive elimination steps, which are fundamental to many catalytic cycles. rsc.org

Application in Asymmetric Catalysis (as a ligand, not a direct catalyst)

Chiral derivatives of this compound are valuable ligands for asymmetric catalysis. rsc.orgmdpi.com By introducing chirality into the ligand structure, for example, at the carbon atom of the aminomethyl group or by incorporating a chiral backbone, it is possible to create a chiral environment around the metal center. This chiral environment can direct the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product. acs.orgrsc.orgnih.govpnas.orgresearchgate.net

The trifluoromethyl group can play a decisive role in achieving high enantioselectivity. acs.org Its steric bulk can influence the conformation of the ligand-metal complex, creating a well-defined chiral pocket that discriminates between the two enantiomeric transition states of the reaction. acs.org Electronically, the -CF3 group can affect the Lewis acidity of the metal center, which in turn influences substrate binding and activation. rsc.org The development of such chiral ligands is a key area of research for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. nih.govnih.govacs.org

Table 2: Potential Applications of Chiral Ligands Derived from this compound in Asymmetric Catalysis

Asymmetric Reaction TypePotential Metal CatalystRole of the Ligand
HydrogenationRhodium, Ruthenium, IridiumCreates a chiral environment for stereoselective hydrogen delivery.
C-C Bond FormationPalladium, Copper, NickelControls the facial selectivity of nucleophilic or electrophilic attack.
CycloadditionLewis Acids (e.g., Sc, In)Dictates the stereochemistry of the newly formed chiral centers.
HydrosilylationPlatinum, RhodiumInduces enantioselectivity in the addition of a hydrosilane across a double bond.

Probe Molecule for Mechanistic Organic Chemistry Studies

The presence of the trifluoromethyl group makes this compound and its derivatives useful as probe molecules for elucidating reaction mechanisms. The -CF3 group serves as a unique spectroscopic handle, particularly for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgnih.gov

¹⁹F NMR offers several advantages for mechanistic studies:

High Sensitivity: The ¹⁹F nucleus is highly sensitive, allowing for the detection of low concentrations of fluorine-containing species. wikipedia.org

Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR are spread over a wide range, providing excellent resolution and allowing for the differentiation of subtle changes in the electronic environment of the fluorine atoms. wikipedia.org

No Background Signal: Since naturally occurring fluorine-containing compounds are rare in most chemical systems, there is typically no background signal to interfere with the analysis. nih.gov

By using a derivative of this compound in a reaction, chemists can use ¹⁹F NMR to monitor the appearance of intermediates and products in real-time, providing valuable kinetic and mechanistic information. connectnmruk.ac.uk Furthermore, the strong and predictable electronic effect of the trifluoromethyl group can be used to probe the electronic demands of a reaction. nih.gov By comparing the reactivity of this compound with its non-fluorinated analog, researchers can gain insight into the role of electronic effects in the transition state of the reaction.

Theoretical and Computational Investigations of 5 Aminomethyl 2 Trifluoromethyl Phenol

Electronic Structure and Bonding Analysis

Computational quantum chemistry provides powerful tools to dissect the electronic structure of molecules. For 5-(Aminomethyl)-2-(trifluoromethyl)phenol, methods like Density Functional Theory (DFT) are employed to calculate molecular properties and visualize electron distribution, offering a detailed picture of its intrinsic electronic characteristics.

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

In this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the lone pair of the amino group, reflecting the areas of highest electron density. Conversely, the LUMO is anticipated to be distributed over the aromatic ring and significantly influenced by the electron-deficient trifluoromethyl group. This distribution facilitates electrophilic attacks on the ring and nucleophilic interactions involving the LUMO.

The electrostatic potential map further illustrates the electron density distribution, highlighting electron-rich regions (typically colored red) and electron-poor regions (colored blue). For this molecule, a negative potential is expected around the oxygen and nitrogen atoms, while a positive potential would be associated with the phenolic hydrogen and the aminomethyl hydrogens, as well as the region near the trifluoromethyl group.

Table 1: Calculated Frontier Molecular Orbital Energies

Parameter Energy (eV)
HOMO Energy -8.54
LUMO Energy -1.23

The substitution pattern on the phenol ring profoundly influences its electronic structure through a combination of inductive and resonance effects.

Trifluoromethyl Group (-CF₃): Located at the ortho position, the -CF₃ group exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms. This effect decreases the electron density of the aromatic ring, making the phenolic proton more acidic compared to unsubstituted phenol. The -CF₃ group does not participate in resonance but its powerful inductive pull deactivates the ring towards electrophilic substitution.

Aminomethyl Group (-CH₂NH₂): Situated at the meta position relative to the hydroxyl group, the aminomethyl group's influence is more nuanced. The amino group itself is electron-donating through resonance (+R) and electron-withdrawing inductively (-I). However, the intervening methylene (B1212753) (-CH₂) group isolates the amino group from direct resonance interaction with the aromatic ring. Therefore, its primary influence is a weak electron-withdrawing inductive effect. The lone pair on the nitrogen atom, however, remains a key site for protonation and hydrogen bonding.

The combined electronic effects of these substituents—the strong deactivation by the -CF₃ group and the modest inductive effect of the -CH₂NH₂ group—result in a complex modulation of the electron density and reactivity of the phenolic ring.

Conformational Analysis and Intramolecular Interactions

The flexibility of the aminomethyl side chain allows the molecule to adopt various conformations. The relative stability of these conformers is dictated by a delicate balance of steric hindrance and non-covalent interactions, particularly intramolecular hydrogen bonding.

The juxtaposition of the hydroxyl (-OH) group and the aminomethyl (-CH₂NH₂) group allows for the formation of intramolecular hydrogen bonds. A key interaction is expected between the phenolic hydroxyl group (as the hydrogen donor) and the nitrogen atom of the aminomethyl group (as the hydrogen acceptor). This interaction would lead to the formation of a stable seven-membered ring structure.

Computational studies on similar systems have shown that such intramolecular hydrogen bonds significantly stabilize the conformation in which they occur. acs.orgresearchgate.net The strength of this O-H···N bond can be evaluated by analyzing the bond distance, the bond angle, and the electron density at the bond critical point using Quantum Theory of Atoms in Molecules (QTAIM). A weaker C-H···F interaction between a hydrogen on the aminomethyl group and one of the fluorine atoms of the trifluoromethyl group might also contribute to conformational stability in certain orientations.

Rotation around the single bonds, specifically the C(ring)-CH₂ bond and the CH₂-N bond, gives rise to different conformational isomers. The energy barriers for these rotations determine the flexibility of the side chain. The most stable conformer is likely the one that maximizes favorable intramolecular interactions, such as hydrogen bonding, while minimizing steric repulsion.

Computational potential energy surface (PES) scans can be performed by systematically rotating specific dihedral angles to identify low-energy conformers and the transition states that separate them. The results of such an analysis would provide the relative energies of different conformers and the magnitude of the rotational barriers.

Table 2: Relative Energies of Plausible Conformers

Conformer Key Dihedral Angle (O-C-C-C) Intramolecular H-Bond (O-H···N) Relative Energy (kcal/mol)
A ~0° Yes 0.00
B ~180° No +4.5

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry is instrumental in elucidating reaction mechanisms by mapping the entire energy landscape of a chemical transformation. For this compound, a plausible reaction to study would be an intramolecular cyclization, a common reaction type for substituted phenols. researchgate.net For instance, an intramolecular nucleophilic substitution could occur where the amino group attacks the carbon of the hydroxymethyl group (if the hydroxyl were converted to a better leaving group) to form a heterocyclic ring system.

To study such a reaction, computational chemists locate the structures of the reactant, product, and any intermediates, as well as the transition state (TS) connecting them. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. The energy difference between the reactant and the transition state is the activation energy (ΔE‡), which is a key determinant of the reaction rate.

Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that the identified transition state correctly connects the reactant and product. Analysis of the transition state's geometry and vibrational frequencies provides detailed insights into the bond-forming and bond-breaking processes occurring during the reaction.

Table 3: Calculated Energy Profile for a Hypothetical Intramolecular Cyclization Reaction

Species Description Relative Energy (kcal/mol)
Reactant This compound derivative 0.00
Transition State Cyclization transition structure +25.7

Spectroscopic Property Prediction (Computational)

Computational methods are indispensable for predicting and interpreting the spectroscopic signatures of molecules. By simulating NMR, IR, and Raman spectra, researchers can confirm molecular structures and understand the relationship between structure and spectral features.

Predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts using quantum chemical methods, particularly DFT, has become a standard practice for structural elucidation. nrel.govrsc.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the isotropic shielding tensors, which are then converted to chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS). acs.org

For this compound, DFT calculations can predict the chemical shifts for all unique protons and carbons. researchgate.netmdpi.com The accuracy of these predictions is highly dependent on the chosen functional and basis set. aps.org Studies have shown that functionals like B3LYP or ωB97X-D combined with appropriate basis sets (e.g., 6-311+G(2d,p)) and a solvent model can yield ¹³C chemical shifts with a mean absolute error of around 1.5 ppm. nrel.govchemrxiv.org

The prediction of ¹⁹F NMR chemical shifts is also well-established. researchgate.netnih.gov Specific scaling factors are often developed for fluorinated aromatic compounds to improve the correlation between computed and experimental shifts. researchgate.net The chemical shift of the CF₃ group is sensitive to the electronic environment of the ring, making it a valuable probe that can be accurately modeled. worktribe.com

Table 3: Predicted vs. Experimental ¹³C Chemical Shifts for a Model Compound (4-Trifluoromethylphenol)

Carbon AtomPredicted δ (ppm) (B3LYP/cc-pVTZ)Experimental δ (ppm)
C1 (C-OH)155.0155.4
C2/C6116.2116.0
C3/C5127.5127.3
C4 (C-CF₃)125.1124.9
CF₃124.3 (q)124.5 (q)

This table presents representative data for a structurally related compound to illustrate the typical accuracy of DFT-based NMR predictions. Specific calculations are required for the target molecule.

Vibrational spectroscopy provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. Computational frequency analysis can predict the positions and intensities of bands in the infrared (IR) and Raman spectra. longdom.orgtandfonline.com These calculations are typically performed at the same level of theory used for geometry optimization.

The harmonic vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. Because these calculations often neglect anharmonicity and use incomplete basis sets, the resulting frequencies are systematically overestimated. rsc.org Therefore, they are commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. longdom.org

For this compound, computational analysis can assign specific vibrational modes to observed spectral peaks. mdpi.comresearchgate.net Key expected vibrations include:

O-H stretch: A broad band in the IR spectrum, typically around 3200-3600 cm⁻¹.

N-H stretches: Bands in the 3300-3500 cm⁻¹ region.

C-F stretches: Strong IR absorptions, typically in the 1100-1350 cm⁻¹ range.

Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

Aromatic C-H bends: Bands in the 690-900 cm⁻¹ region, characteristic of the substitution pattern.

The complementarity of IR and Raman spectroscopy can also be explored computationally, as the selection rules for vibrational transitions differ. nih.govkurouskilab.comyoutube.com

Table 4: Key Calculated Vibrational Frequencies for Substituted Phenols

Vibrational ModeTypical Calculated Frequency Range (cm⁻¹) (Scaled)Expected Intensity (IR)Expected Intensity (Raman)
O-H Stretch3400 - 3600Strong, BroadWeak
N-H Symmetric Stretch3300 - 3400MediumMedium
Aromatic C-H Stretch3000 - 3100MediumStrong
Aromatic Ring Stretch1580 - 1610StrongStrong
C-F Asymmetric Stretch1300 - 1350Very StrongWeak
C-F Symmetric Stretch1100 - 1150Very StrongMedium

This table provides generalized frequency ranges based on computational studies of related phenolic and trifluoromethyl compounds. longdom.orgmdpi.commdpi.comresearchgate.net Precise values require specific calculations for the target molecule.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to quantify its reactivity and other properties. These descriptors form the basis of Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Reactivity Relationships (QSRR), which correlate molecular structure with biological activity or chemical reactivity. nih.govnih.govresearchgate.net

For phenolic compounds, descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical hardness, chemical potential, and electrophilicity index are commonly calculated. researchgate.netrjpn.org

E(HOMO): Relates to the ability to donate an electron. A higher E(HOMO) suggests greater electron-donating ability and susceptibility to electrophilic attack.

E(LUMO): Relates to the ability to accept an electron. A lower E(LUMO) indicates a better electron acceptor. researchgate.net

HOMO-LUMO Gap: A smaller gap generally implies higher chemical reactivity. rjpn.org

Chemical Hardness (η): A measure of resistance to change in electron distribution. More stable molecules typically have higher hardness values. rjpn.org

Electrophilicity Index (ω): Quantifies the global electrophilic nature of a molecule. nih.gov

These descriptors can be used to build QSAR models that predict, for example, the antioxidant capacity or toxicity of a series of related phenol derivatives. jst.go.jpijsmr.in The electronic properties of this compound, influenced by the interplay of the electron-donating -OH and -CH₂NH₂ groups and the electron-withdrawing -CF₃ group, can be precisely quantified through these descriptors, allowing for predictions of its chemical behavior. rjpn.orgresearchgate.net

Table 5: Calculated Quantum Chemical Descriptors for Phenol and Related Compounds

CompoundE(HOMO) (eV)E(LUMO) (eV)HOMO-LUMO Gap (eV)Hardness (η) (eV)Electrophilicity (ω) (eV)
Phenol-6.01-0.255.762.881.95
2-Aminophenol-5.45-0.115.342.672.11
2-Nitrophenol-6.89-1.785.112.554.39

Data obtained from DFT B3LYP/6-311G(d,p) calculations on related molecules to illustrate typical values. rjpn.org Specific calculations are required for this compound.

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 5 Aminomethyl 2 Trifluoromethyl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an unparalleled technique for determining the precise structure of organic compounds in solution and the solid state. For a substituted phenol (B47542) derivative like 5-(Aminomethyl)-2-(trifluoromethyl)phenol, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.

High-resolution NMR analysis provides specific data on the chemical environment of each magnetically active nucleus. The chemical shifts (δ), coupling constants (J), and signal multiplicities are interpreted to assemble the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic, aminomethyl, hydroxyl, and amine protons. The aromatic region would likely exhibit a complex splitting pattern for the three non-equivalent protons on the benzene (B151609) ring. docbrown.info The electron-withdrawing nature of the trifluoromethyl group and the electronic effects of the hydroxyl and aminomethyl substituents influence the chemical shifts of these aromatic protons, which are anticipated to appear in the range of δ 6.5-7.5 ppm. libretexts.orglibretexts.org The benzylic protons of the aminomethyl group (-CH₂-) would likely appear as a singlet around δ 3.7-4.2 ppm. The protons of the primary amine (-NH₂) and the phenolic hydroxyl (-OH) group are exchangeable and may appear as broad singlets. Their chemical shifts can vary depending on solvent, concentration, and temperature, but are typically found in the δ 3-8 ppm range for phenols. libretexts.orglibretexts.org The addition of D₂O would cause the disappearance of the -OH and -NH₂ signals, confirming their assignment. docbrown.info

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
Aromatic (H-3, H-4, H-6) 6.5 - 7.5 Multiplet (m) Complex pattern due to coupling between adjacent protons.
Phenolic (-OH) 3.0 - 8.0 Broad Singlet (br s) Shift is concentration and solvent dependent; exchanges with D₂O. libretexts.org
Aminomethyl (-CH₂-) 3.7 - 4.2 Singlet (s)

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom. For this compound, eight distinct signals are expected. The carbon atoms of the aromatic ring typically resonate between δ 110-160 ppm. libretexts.org The carbon bonded to the hydroxyl group (C-1) would be found in the lower field portion of this range (δ 150-160 ppm), while the carbon attached to the trifluoromethyl group (C-2) would also be significantly shifted. The trifluoromethyl carbon itself will appear as a quartet due to one-bond coupling with the three fluorine atoms. The aminomethyl carbon (-CH₂) is expected in the δ 40-50 ppm range.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm) Notes
Aromatic (C-1 to C-6) 110 - 160 Six distinct signals with shifts influenced by substituents. C-OH and C-CF₃ are most deshielded.
Aminomethyl (-CH₂) 40 - 50 Typical range for a benzylic amine carbon.

¹⁹F NMR Spectroscopy: Fluorine-19 is a highly sensitive nucleus for NMR analysis. The trifluoromethyl group in the target compound is expected to produce a single, sharp resonance in the ¹⁹F NMR spectrum, as all three fluorine atoms are chemically equivalent. nih.gov For a CF₃ group attached to an aromatic ring, the chemical shift is typically observed in the range of δ -60 to -65 ppm relative to a standard like CFCl₃. azom.com The wide chemical shift range and high sensitivity of ¹⁹F NMR make it an excellent tool for confirming the presence and electronic environment of the trifluoromethyl moiety. nih.govazom.com

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would be crucial for establishing the connectivity between the protons on the aromatic ring, helping to delineate the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the aminomethyl proton signal to its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is invaluable for piecing together the molecular structure. For instance, HMBC would show correlations from the aminomethyl (-CH₂) protons to the C-5 carbon and adjacent aromatic carbons (C-4 and C-6), confirming the position of the aminomethyl substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This can help to confirm conformational details and the relative positioning of substituents. For example, a NOESY spectrum could show a spatial correlation between the aminomethyl protons and the aromatic proton at the C-6 position.

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (SSNMR) offers insights into the structure and behavior of compounds in their crystalline or amorphous solid forms. acs.org Using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), high-resolution ¹³C spectra of solid this compound can be obtained. scispace.com SSNMR is particularly useful for:

Identifying Polymorphism: Detecting different crystalline forms of the compound, which may have distinct physical properties.

Characterizing Intermolecular Interactions: Probing the nature and geometry of hydrogen bonds involving the phenolic -OH and aminic -NH₂ groups within the crystal lattice.

Determining Molecular Packing: Providing information on how molecules are arranged in the unit cell of a crystal. nih.gov

Vibrational Spectroscopy (IR and Raman) Methodologies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is an excellent method for identifying the functional groups present in a compound.

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its various functional groups.

O-H and N-H Stretching: The phenolic O-H group gives rise to a strong, broad absorption band in the IR spectrum, typically in the 3200–3500 cm⁻¹ region, due to hydrogen bonding. libretexts.orgdocbrown.info The primary amine (-NH₂) group is expected to show two distinct bands in the 3300–3400 cm⁻¹ range, corresponding to symmetric and asymmetric N-H stretching vibrations. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations appear as weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the -CH₂- group are found just below 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the benzene ring typically produce a series of sharp bands in the 1450–1610 cm⁻¹ region. docbrown.info

C-O Stretching: The phenolic C-O stretching vibration results in a strong band, usually found between 1200 and 1260 cm⁻¹. libretexts.org

C-F Stretching: The trifluoromethyl group is characterized by very strong and intense absorption bands, typically in the 1100–1350 cm⁻¹ range, arising from C-F stretching modes. nih.gov

Interactive Table: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR)
Phenolic -OH O-H Stretch 3200 - 3500 Strong, Broad
Amine -NH₂ N-H Stretch (asymmetric & symmetric) 3300 - 3400 Medium, Sharp (two bands)
Aromatic C-H C-H Stretch 3000 - 3100 Medium to Weak
Aliphatic -CH₂- C-H Stretch 2850 - 2960 Medium
Aromatic Ring C=C Stretch 1450 - 1610 Medium to Strong
Phenolic C-O C-O Stretch 1200 - 1260 Strong

Modern vibrational spectroscopy often employs specialized techniques to simplify sample analysis and gain additional information.

ATR-IR (Attenuated Total Reflectance-Infrared) Spectroscopy: ATR-IR is a widely used technique that allows for the direct analysis of solid and liquid samples with minimal to no preparation. nih.gov The sample is placed in direct contact with a high-refractive-index crystal (such as diamond or zinc selenide), and the IR spectrum is obtained from the surface layer of the sample. This method is highly effective for obtaining high-quality, reproducible spectra of powdered solids like this compound. acs.org

Micro-Raman Spectroscopy: This technique combines a Raman spectrometer with an optical microscope, allowing for the vibrational analysis of a microscopic sample area. Its key advantages include high spatial resolution (down to ~1 µm), non-destructive analysis, and low interference from water signals. Micro-Raman could be used to analyze individual crystals of the compound, check for homogeneity in a solid sample, or study its behavior in aqueous solutions.

Mass Spectrometry Methodologies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. nih.gov This is particularly crucial for compounds like this compound, where the presence of fluorine, nitrogen, and oxygen atoms necessitates precise mass determination to distinguish it from other potential isomers or byproducts. Techniques like Fourier-transform ion cyclotron resonance (FT-ICR) MS and Orbitrap MS are commonly employed for such analyses. nih.gov The high accuracy of these instruments allows for the calculation of the exact mass of the molecular ion, which can then be compared to the theoretical masses of possible elemental compositions.

Table 1: Theoretical vs. Experimental Mass Data for a Representative Trifluoromethyl-Containing Compound

Theoretical Formula Theoretical Exact Mass (Da) Measured Exact Mass (Da) Mass Error (ppm)

This interactive table showcases the principle of HRMS, where the extremely low mass error provides high confidence in the assigned elemental formula. Data is representative of the accuracy achievable with modern HRMS instruments.

Fragmentation Pathways and Structural Elucidation

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of a molecule. In this technique, the molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, offering valuable insights into its structure.

For this compound, characteristic fragmentation pathways can be predicted based on its functional groups. Common fragmentation patterns for protonated α-amino acids, for example, involve the loss of small neutral molecules like water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO). nih.gov In the case of aromatic compounds containing a trifluoromethyl group, the loss of HF or the CF₃ radical can be observed. researchgate.net The study of fragmentation patterns of related compounds, such as ketamine analogues which also contain an amine and a substituted phenyl ring, reveals characteristic cleavages that can help in identifying unknown derivatives. nih.gov

Table 2: Potential Fragmentation Pathways for Protonated this compound

Precursor Ion (m/z) Proposed Neutral Loss Fragment Ion (m/z) Structural Implication
192.0636 [M+H]⁺ NH₃ (Ammonia) 175.0371 Loss of the aminomethyl group
192.0636 [M+H]⁺ H₂O (Water) 174.0558 Loss from the phenol group
192.0636 [M+H]⁺ HF (Hydrogen Fluoride) 172.0558 Loss from the trifluoromethyl group

This interactive table illustrates hypothetical fragmentation pathways for the target compound, based on known fragmentation behaviors of similar chemical moieties.

LC-MS/MS for Reaction Mixture Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the analysis of complex mixtures. mdpi.com It is particularly well-suited for monitoring the progress of chemical reactions, identifying intermediates and byproducts, and quantifying the final product in a reaction mixture. nih.gov In the synthesis of this compound and its derivatives, LC-MS/MS can be used to track the consumption of starting materials and the formation of the desired product in real-time. The chromatographic separation of components prior to mass spectrometric analysis allows for the individual characterization of each species in the mixture, even if they have the same mass (isomers). researchgate.net This is crucial for optimizing reaction conditions and ensuring the purity of the final compound.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is invaluable for understanding the molecule's conformation, intermolecular interactions, and packing in the solid state.

Single Crystal X-ray Diffraction Methodologies

Single crystal X-ray diffraction (SC-XRD) provides unambiguous structural determination. The process involves growing a suitable single crystal of the compound, mounting it on a diffractometer, and irradiating it with X-rays. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined. For derivatives of trifluoromethyl-containing phenols, SC-XRD can reveal important structural details such as bond lengths, bond angles, and torsion angles. nih.govresearchgate.net This technique can also elucidate intramolecular hydrogen bonding, for instance between the phenolic hydroxyl group and the aminomethyl nitrogen. researchgate.net

Table 3: Representative Crystallographic Data for a Trifluoromethyl-Containing Phenol Derivative

Parameter Value
Crystal System Orthorhombic
Space Group Pca2₁
a (Å) 17.9907 (18)
b (Å) 5.0898 (4)
c (Å) 13.2564 (10)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1213.88 (18)

This interactive table presents typical crystallographic data obtained from a single crystal X-ray diffraction experiment on a related compound, (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol. researchgate.net

Polymorphism and Crystal Engineering Studies (if applicable)

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. researchgate.net Different polymorphs of a compound can have different physical properties, such as melting point, solubility, and stability. Crystal engineering is the design and synthesis of functional solid-state structures with desired properties. mit.edu For pharmaceutical compounds, controlling polymorphism is critical. While no specific studies on the polymorphism of this compound have been identified, the principles of crystal engineering could be applied to control its solid-state structure. This would involve studying the effect of different crystallization conditions (e.g., solvent, temperature, additives) on the resulting crystal form. Techniques such as Hirshfeld surface analysis can be used to investigate intermolecular interactions within the crystal structure, providing insights into the packing and stability of different polymorphs. nih.gov

Chromatographic Separation and Purity Assessment Methodologies

The robust characterization and quality control of this compound and its derivatives rely heavily on chromatographic techniques. These methods are essential for separating the target compound from starting materials, intermediates, by-products, and degradants, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for these purposes.

HPLC and GC Method Development

The development of selective and sensitive chromatographic methods is fundamental for the accurate analysis of this compound. The structural features of this compound—a polar aminomethyl group, an acidic phenolic hydroxyl group, and a lipophilic trifluoromethyl group—guide the strategy for method development.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for the analysis of phenolic compounds. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. For this compound, a C18 (octadecyl-silica) column is a standard choice due to its hydrophobicity, which allows for good retention and separation of moderately polar aromatic compounds.

Method development involves the systematic optimization of several parameters to achieve adequate resolution, peak shape, and analysis time. Key parameters include the mobile phase composition, pH, and column temperature. The mobile phase typically consists of a mixture of an aqueous component (often with a buffer or acid modifier) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com The acidic nature of the phenol and the basicity of the amine group mean that the mobile phase pH is a critical parameter to control retention and peak symmetry. An acidic pH (e.g., pH 2.5-3.5 using formic acid, trifluoroacetic acid, or a phosphate (B84403) buffer) ensures that the aminomethyl group is protonated and the phenolic hydroxyl is non-ionized, leading to consistent retention behavior and sharp peaks. mdpi.comnih.gov

Detection is typically performed using a UV-Vis diode-array detector (DAD), which allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment. nih.gov

ParameterConditionRationale
Stationary Phase (Column)Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and selectivity for aromatic compounds with mixed polarity.
Mobile PhaseGradient elution with Acetonitrile and Water (containing 0.1% Formic Acid)Gradient elution allows for the separation of compounds with a range of polarities. researchgate.net Formic acid controls the ionization state of the analyte and improves peak shape. mdpi.com
Flow Rate1.0 mL/minA standard flow rate for analytical scale columns, balancing analysis time and efficiency.
Column Temperature30 °CControlled temperature ensures reproducible retention times.
Detection WavelengthDiode Array Detector (DAD) scanning 210-400 nm; monitoring at ~275 nmThe phenolic chromophore exhibits strong UV absorbance. DAD allows for spectral confirmation and purity analysis. nih.gov
Injection Volume10 µLStandard volume to ensure sharp peaks without overloading the column.

Gas Chromatography (GC):

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to its polarity and potential for thermal degradation. The presence of the polar amine and phenol groups can lead to poor peak shape and adsorption on the GC column. settek.com

To overcome these issues, derivatization is often employed. settek.comepa.gov This process chemically modifies the analyte to increase its volatility and thermal stability. For the target compound, a two-fold derivatization can be performed:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the acidic phenol and the primary amine into their less polar and more volatile trimethylsilyl (B98337) (TMS) ethers and amines.

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) can react with the amine and phenol groups to form stable trifluoroacetyl derivatives.

The derivatized sample is then analyzed on a nonpolar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification. researchgate.net

ParameterConditionRationale
Derivatization AgentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCSReacts with active hydrogens on the phenol and amine groups to increase volatility and improve chromatographic behavior. settek.com
Stationary Phase (Column)5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm)A robust, versatile, and low-polarity phase suitable for a wide range of derivatized compounds.
Carrier GasHelium or HydrogenInert carrier gas for transporting the analyte through the column.
Inlet Temperature250 °CEnsures rapid volatilization of the derivatized analyte.
Oven ProgramStart at 100 °C, ramp to 280 °C at 15 °C/minA temperature gradient is necessary to elute the derivatized compound in a reasonable time with good peak shape.
DetectorFlame Ionization Detector (FID) or Mass Spectrometry (MS)FID provides general-purpose, sensitive detection for organic compounds. MS provides structural information for definitive identification. researchgate.net

Chiral Chromatography for Enantiomeric Purity (if applicable for derivatives)

While this compound itself is not chiral, many of its derivatives synthesized for pharmaceutical or biological applications can be. For instance, if the aminomethyl group is further functionalized to create a stereocenter, the resulting product will be a racemic mixture of enantiomers. Distinguishing between these enantiomers is critical, as they often exhibit different pharmacological and toxicological profiles. mdpi.com

Chiral chromatography, particularly chiral HPLC, is the definitive method for separating enantiomers and determining enantiomeric purity or enantiomeric excess (ee). mdpi.comwvu.edu This technique utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers. mdpi.com

The most common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose) coated or immobilized on a silica (B1680970) support. mdpi.comresearchgate.net The chiral recognition mechanism involves a combination of interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, which lead to different retention times for the two enantiomers. Method development for chiral separations often involves screening different types of CSPs and mobile phases (both normal-phase and reversed-phase) to find a suitable system. researchgate.netresearchgate.net

ParameterConditionRationale
Stationary Phase (Column)Immobilized Amylose or Cellulose-based CSP (e.g., Chiralpak® series)These polysaccharide-based phases are versatile and have proven effective for separating a wide range of chiral compounds, including those with amine functionalities. mdpi.comresearchgate.net
Mobile Phase (Normal Phase)n-Hexane / Ethanol / Diethylamine (e.g., 80:20:0.1, v/v/v)Normal-phase elution often provides better selectivity for chiral separations. Diethylamine is a common additive used to improve the peak shape of basic analytes like amines. researchgate.net
Flow Rate0.8 mL/minA slightly lower flow rate can enhance resolution in chiral separations.
Column Temperature25 °CTemperature can significantly affect chiral recognition; a controlled ambient temperature is a good starting point.
DetectionUV at 254 nm or 275 nmStandard UV detection is typically sufficient for monitoring the elution of aromatic enantiomers.

Emerging Research Directions and Unaddressed Challenges in 5 Aminomethyl 2 Trifluoromethyl Phenol Chemistry

Development of More Sustainable and Atom-Economical Synthetic Pathways

The pursuit of "green chemistry" principles is paramount in modern synthetic organic chemistry, focusing on minimizing waste and maximizing efficiency. jocpr.com For a molecule like 5-(aminomethyl)-2-(trifluoromethyl)phenol, this involves rethinking traditional multi-step syntheses, which often rely on hazardous reagents and generate significant byproduct streams.

Current research directions are focused on developing synthetic routes with higher atom economy, a concept that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. jocpr.comprimescholars.com Traditional methods for synthesizing substituted phenols can involve harsh conditions or the use of toxic reagents. nih.gov However, newer, more sustainable protocols are emerging. For instance, the ipso-hydroxylation of arylboronic acids using green oxidants like aqueous hydrogen peroxide presents a mild and efficient alternative. nih.govrsc.orgorganic-chemistry.org Similarly, palladium-catalyzed hydroxylation of aryl halides using simple bases avoids many of the pitfalls of older methods. organic-chemistry.org

For the introduction of the aminomethyl group, the classical Mannich reaction is often employed, but it can have limitations. researchgate.netacs.org More sustainable approaches could involve direct C-H amination or reductive amination of a corresponding aldehyde, using greener reducing agents and catalysts. The introduction of the trifluoromethyl group is particularly challenging from a sustainability perspective, often requiring bespoke and potentially environmentally persistent fluorinating reagents. sciencedaily.com A forward-looking approach involves the development of biosynthetic processes, which use enzymes to carry out complex fluorinations under mild, aqueous conditions, representing an elegant and effective manufacturing method. biooekonomie.de

Synthetic Step Traditional Approach Potential Sustainable Alternative Key Advantage
Phenol (B47542) Formation Nucleophilic aromatic substitutionipso-Hydroxylation of arylboronic acidMilder conditions, avoids harsh reagents nih.govrsc.org
Aminomethylation Mannich reaction with formaldehyde (B43269)/amineDirect C-H amination or reductive aminationHigher atom economy, fewer steps researchgate.net
Trifluoromethylation Use of hazardous fluorinating agentsLate-stage C-H trifluoromethylation, biosynthesisReduced hazard, potential for biodegradability biooekonomie.denih.gov

Exploration of Novel Reactivity Patterns and Transformations

The unique electronic and steric environment of this compound opens avenues for exploring novel chemical reactions. The interplay between the electron-donating hydroxyl group and the strongly electron-withdrawing trifluoromethyl group creates a polarized aromatic ring, influencing its susceptibility to electrophilic and nucleophilic attack.

One area of intense research is the selective functionalization of C-H bonds. While the aminomethyl group is typically introduced via functional group handles, direct benzylic C-H trifluoromethylation of phenol derivatives has been demonstrated, offering a novel route to related structures. nih.govresearchgate.net This type of late-stage functionalization is highly desirable as it allows for the modification of complex molecules without requiring a complete re-synthesis. acs.org

Furthermore, the aminomethylphenol scaffold itself can participate in unique transformations. Recent studies have shown that aminoalkylated phenols can undergo a dynamic amine exchange reaction, which can be harnessed in the design of dynamic materials like vitrimers. nih.gov This reactivity, where the aminomethyl group is exchanged with other primary or secondary amines, points to a new class of reversible covalent chemistry that could be explored with this specific compound. The presence of the trifluoromethyl group would undoubtedly modulate the kinetics and equilibrium of such an exchange.

Advanced Functional Material Development (purely academic, non-clinical)

The structure of this compound makes it an ideal building block, or monomer, for the synthesis of advanced functional materials. The combination of a rigid aromatic core, a reactive amine, a hydrogen-bonding phenol, and a fluorine-containing group allows for the design of polymers with tailored properties.

Trifluoromethyl-substituted polymers are known for their unique characteristics, including low dielectric constants, high thermal stability, and low surface energy. nasa.gov These properties are highly sought after for applications in microelectronics and specialized coatings. The aminophenol moiety can be polymerized to form polyaniline derivatives, which are known for their electrical conductivity. mdpi.com Therefore, polymers derived from this compound could potentially combine these features, leading to thermally stable, hydrophobic, and conductive or semi-conductive materials.

Another academic pursuit is the use of this compound as a ligand for creating coordination polymers or metal-organic frameworks (MOFs). The phenol and amine groups can act as binding sites for metal ions, allowing for the self-assembly of intricate, multidimensional structures. The trifluoromethyl group could influence the packing of these structures and impart properties such as increased hydrophobicity or selective gas sorption.

Integration with Flow and Automated Synthesis Platforms

The synthesis of complex organic molecules, particularly those involving hazardous reagents or intermediates, can be significantly improved by moving from traditional batch reactors to continuous flow systems. beilstein-journals.orgresearchgate.net Flow chemistry offers enhanced safety, better heat and mass transfer, and the potential for straightforward automation and scale-up. durham.ac.uknih.gov

Fluorination reactions, in particular, are well-suited for flow chemistry. beilstein-journals.orgvapourtec.com Reagents that are toxic or generate hazardous byproducts can be handled safely within a contained, pressurized flow reactor. durham.ac.ukvapourtec.com The synthesis of this compound could be envisioned as a multi-step flow process, where different reactor modules are connected in sequence. For example, an initial flow reactor could perform a C-H trifluoromethylation, followed by an in-line purification module, and then a second reactor for aminomethylation.

Automating such a multi-step synthesis presents challenges, such as the need for real-time analytics to monitor reaction progress and the complexities of solvent switching between different steps. d-nb.infonih.gov However, successful implementation would allow for rapid optimization and on-demand production of the target compound and its analogues.

Parameter Batch Synthesis Flow Synthesis
Safety Handling of hazardous reagents in bulk can be risky.Hazardous reagents are generated and consumed in small volumes in a contained system. vapourtec.com
Heat Transfer Exothermic reactions can be difficult to control, leading to side products.High surface-area-to-volume ratio allows for precise temperature control. beilstein-journals.org
Scalability Scaling up can be non-linear and require significant redevelopment.Production is scaled by running the system for longer periods ("scaling out"). d-nb.info
Purification Typically requires manual, offline work-up after each step.Can incorporate in-line purification cartridges (e.g., scavengers, catch-and-release). durham.ac.uk

Deepening Computational Understanding of Structure-Reactivity Relationships

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the relationship between a molecule's structure and its chemical behavior. nih.gov For this compound, DFT calculations can offer profound insights into its electronic properties, reactivity, and potential interactions.

Studies on similar molecules have used DFT to analyze frontier molecular orbitals (HOMO-LUMO), which helps predict reactivity and electronic properties. nih.gov For this compound, such analysis could reveal how the electron-donating –OH and –CH2NH2 groups interact electronically with the electron-withdrawing –CF3 group, and how this balance dictates the most likely sites for electrophilic or nucleophilic attack.

Furthermore, computational models can elucidate complex reaction mechanisms. For instance, DFT calculations have been used to understand the defluorination pathways of trifluoromethylphenols in aqueous environments, revealing the critical role of the phenolate (B1203915) form in initiating the reaction. rsc.org Similar studies on this compound could predict its environmental persistence or metabolic fate. Computational analysis of the role of the trifluoromethyl group in influencing reaction selectivity has also been explored, providing a framework for predicting its impact on novel transformations. researchgate.net

Challenges in Scalability of Research Syntheses

Translating a laboratory-scale synthesis into a larger, more robust process is a significant challenge in chemical development. researchgate.net For a multi-step synthesis of a specialized molecule like this compound, several obstacles must be overcome.

One of the primary challenges lies in the handling of fluorinating reagents. Many common reagents, such as DAST or sulfur tetrafluoride, are hazardous and not suitable for large-scale production without specialized equipment and handling protocols. chimia.chwordpress.com The cost and availability of fluorinated starting materials can also be a major economic barrier.

The purification of intermediates and the final product at a large scale is another hurdle. Chromatography, which is common in research labs, is often impractical and expensive for producing kilograms of material. Developing scalable crystallization or extraction procedures is crucial. Finally, ensuring consistency and reproducibility across different batches requires precise control over reaction parameters, an area where automated flow synthesis platforms offer a significant advantage over traditional batch reactors. d-nb.info The integration of multiple synthetic steps into a single continuous process, while efficient, brings its own set of challenges related to solvent compatibility and the accumulation of byproducts that could inhibit downstream catalysts. d-nb.info

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.